5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thieno[2,3-D]pyrimidin-4(3H)-one core with a bromine atom at the 5-position, which influences its reactivity and interaction with biological targets. Its molecular formula is CHBrNO, and it is recognized for its potential applications in drug development and synthetic organic chemistry .
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one belongs to the class of heterocyclic compounds, specifically within the pyrimidine derivatives. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one typically involves:
In industrial settings, continuous flow reactors may be employed for large-scale production, enhancing efficiency and consistency. Advanced purification techniques such as chromatography are utilized to achieve high purity levels in the final product.
The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one features a fused ring system comprising a thiophene and a pyrimidine moiety. The presence of the bromine atom at the 5-position significantly alters its electronic properties.
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one can undergo several types of chemical reactions:
The products formed from these reactions include various substituted thieno[2,3-D]pyrimidin-4(3H)-one derivatives and sulfoxides or sulfones depending on the reaction pathway taken .
The mechanism of action for 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one primarily revolves around its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions effectively.
In biological contexts, this compound may interact with specific enzymes or receptors due to its structural characteristics, which can lead to potential therapeutic effects against certain diseases .
Relevant data suggests that the compound's unique structure contributes to its distinctive physical and chemical properties, making it suitable for various applications in organic synthesis and medicinal chemistry .
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one has several scientific uses:
Thienopyrimidinones are classified based on the annelation pattern between the thiophene and pyrimidine rings, giving rise to three distinct isomeric frameworks. In thieno[2,3-d]pyrimidines, the pyrimidine ring is fused across the 2,3-bonds of the thiophene, positioning the sulfur atom beta to the pyrimidine nitrogen. This contrasts with thieno[3,2-d]pyrimidines (fusion at thiophene bonds 3,4) and the less common thieno[3,4-d]pyrimidines. The [2,3-d]-fused isomer provides a planar, conjugated system with a characteristic electron distribution that influences both synthetic accessibility and molecular recognition [2] .
Table 1: Structural Isomers of Thienopyrimidinone Heterocycles
Fusion Type | Ring Junction Atoms | Sulfur Position Relative to Pyrimidine | Representative Derivative |
---|---|---|---|
[2,3-d] | Thiophene C2-C3 | β-position | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one |
[3,2-d] | Thiophene C3-C4 | α-position | 2-Chloromethylthieno[3,2-d]pyrimidin-4-one |
[3,4-d] | Thiophene C3-C4 | Bridged position | 2-Methylthieno[3,4-d]pyrimidin-4(3H)-one |
The reactivity of the [2,3-d] scaffold is heavily influenced by the electron-withdrawing nature of the pyrimidinone carbonyl and the electron-donating capability of the thiophene sulfur. This push-pull system creates distinct electrophilic centers at C2, C4, C6, and C7, with C5 and C6 being particularly amenable to electrophilic substitution like bromination. The presence of the lactam moiety (N3-C4=O) allows for keto-enol tautomerism and enables hydrogen-bonding interactions critical for target binding [5].
The introduction of bromine at the C5 position of thieno[2,3-d]pyrimidin-4(3H)-one imparts multifaceted advantages in drug design. Bromine's steric and electronic effects significantly alter the molecular properties:
Table 2: Pharmacological Significance of Bromothienopyrimidinone Derivatives
Bromine Position | Biological Activity | Mechanistic Insight | Reference Compound |
---|---|---|---|
C5 | Kinase Inhibition (CDK, EGFR) | Blocks ATP-binding pocket via H-bonding with lactam NH | Palbociclib analogs |
C6 | Anticancer (Apoptosis induction) | Upregulates Bax/Bcl-2 ratio; activates caspase cascade | 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one |
C5/C6 Dibromo | Antimicrobial (DNA gyrase inhibition) | Intercalates DNA; disrupts topoisomerase function | Novel thienopyrimidine-antibacterials |
These properties translate to enhanced pharmacological profiles. Bromine incorporation in kinase inhibitors improves selectivity by exploiting unique hydrophobic regions in binding sites. In anticancer scaffolds, bromothienopyrimidinones demonstrate pro-apoptotic effects by modulating Bcl-2 family proteins and death receptors (DR4/DR5). Antimicrobial derivatives leverage bromine's halogen bonding with bacterial enzyme residues [6] [8].
The synthesis of 5-bromothieno[2,3-d]pyrimidin-4(3H)-one evolved from early thienopyrimidine methodologies, with key advances focusing on regioselective bromination and one-pot cyclization. The foundational approach involves cyclocondensation of 5-bromo-2-aminothiophene-3-carboxylates (or carboxamides) with formamide or nitrile reagents:
5-Br-2-Amino-thiophene-3-carboxylate + HCONH2 → 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
This method, reported by Desroches et al., provided moderate yields (40-65%) but required harsh conditions (refluxing acetic acid/HCl, 8-12 hrs). A breakthrough came with microwave-assisted cyclization (200-220°C, 20-30 min), improving yields to 75-90% while minimizing decomposition [8].
Regioselective bromination posed challenges due to the competing reactivity at C5, C6, and C7. Early methods used bromine in chloroform (0-5°C), yielding mixtures. Modern protocols employ N-bromosuccinimide (NBS) in DMF at 25°C, achieving >95% C5 selectivity. This regiocontrol stems from the higher electron density at C5/C6 positions, with C5 being marginally more reactive due to the adjacent sulfur atom [5] [7].
Table 3: Evolution of Synthetic Methods for 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one
Synthetic Era | Key Methodology | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
1970s-1980s | Bromination of pre-formed thienopyrimidinone | Br₂/CHCl₃, 0°C | 40-50% | Moderate (C5:C6 ~3:1) |
1990s-2000s | Cyclization of 5-bromo-2-aminothiophenes | HCONH₂, reflux, 8-12h | 50-65% | High (C5 only) |
2010s-Present | Microwave-assisted cyclization | MW, 200°C, 20-30 min | 75-90% | High |
NBS bromination under kinetic control | NBS/DMF, 25°C, 1h | 85-93% | Excellent (>95% C5) |
Contemporary routes emphasize one-pot strategies where bromination and cyclization occur sequentially without intermediate isolation. For example, treatment of 2-amino-3-cyanothiophene with NBS followed by in situ hydrolysis and cyclization provides the target compound in 88% yield. These advances have enabled gram-scale synthesis for biological evaluation, positioning 5-bromothieno[2,3-d]pyrimidin-4(3H)-one as a pivotal intermediate for anticancer, antimicrobial, and kinase inhibitor discovery [5] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1